2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
The compound 2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a heterocyclic small molecule characterized by a benzamide backbone substituted with chloro and fluoro groups at the 2- and 6-positions, respectively. The molecule further features a pyridazine ring linked to a phenylamino group, with a pyrazole moiety at the pyridazine’s 6-position. The presence of halogen atoms (Cl, F) and nitrogen-rich heterocycles (pyridazine, pyrazole) implies roles in modulating solubility, binding affinity, and metabolic stability .
Crystallographic tools like SHELX and WinGX have been pivotal in resolving the three-dimensional structures of such complex molecules, enabling precise analysis of bond lengths, angles, and intermolecular interactions critical for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN6O/c21-15-3-1-4-16(22)19(15)20(29)25-14-7-5-13(6-8-14)24-17-9-10-18(27-26-17)28-12-2-11-23-28/h1-12H,(H,24,26)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEHJKGFWDBGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of the pyrazolyl-pyridazinyl moiety and its subsequent coupling with the benzamide core. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used to study the interactions between small molecules and biological targets.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolyl-pyridazinyl moiety may play a key role in binding to these targets, while the chloro and fluoro substituents may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| Compound ID | Molecular Formula | Core Structure Differences | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₀H₁₄ClFN₆O | Pyridazine core with pyrazole at C6 | 2-Cl, 6-F on benzamide |
| 1034283-07-2 | C₂₀H₁₈Cl₂F₃N₅ | Pyrazine core instead of pyridazine | 3,5-Cl₂, 6-F₃ on benzamide |
| 1160941-02-5 | C₂₈H₂₅ClF₂N₆O₄S | Pyrazine-carboxylic acid backbone | Difluoromethoxy-benzylsulfamoyl group |
| 1227375-14-5 | C₃₄H₃₀P₂Pt | Platinum complex with bisphosphine ligand | Organometallic structure |
Key Observations:
Pyridazine vs. Pyrazine Cores : The target compound’s pyridazine ring (N-rich, planar) contrasts with the pyrazine core in 1034283-07-2 , which may alter π-π stacking interactions in target binding pockets .
Metal Complexes: Unlike 1227375-14-5 (a platinum complex), the target compound lacks a metal center, suggesting divergent mechanisms of action (e.g., covalent vs. non-covalent binding) .
Hypothesized Pharmacological Implications
- Lipophilicity and Solubility : The target’s fluorine atoms may enhance membrane permeability compared to 1160941-02-5 , which contains a polar sulfamoyl group.
- Binding Affinity : The pyridazine-pyrazole motif in the target compound could favor hydrogen bonding with kinase ATP-binding sites, whereas 1034283-07-2 ’s pyrazine might exhibit weaker interactions due to reduced basicity.
Research Findings and Methodological Considerations
While the provided evidence lacks explicit pharmacological data, the following insights are derived from structural analysis:
Crystallography in SAR Studies : Tools like SHELX and WinGX enable precise structural determination, which is foundational for comparing conformational flexibility and intermolecular interactions across analogs .
Synthetic Accessibility : The target compound’s synthesis likely involves Buchwald-Hartwig amination for the pyridazine-pyrazole linkage, a strategy shared with 1227375-14-5 ’s ligand synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
